Comparative Cdc7/DBF4 Enzymatic Inhibition: (S)-Cdc7-IN-18 vs. Reference Inhibitors
(S)-Cdc7-IN-18 (via its racemate Cdc7-IN-18) exhibits a Cdc7/DBF4 enzymatic IC50 of 1.29 nM, positioning its potency between the ultra-high-affinity clinical candidate simurosertib (TAK-931; IC50 <0.3 nM) and the widely used tool compound XL413 (IC50 3.4 nM) . This intermediate potency tier is advantageous for researchers requiring strong target engagement without the extreme potency that may limit dynamic range in certain assay systems.
| Evidence Dimension | Cdc7/DBF4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.29 nM |
| Comparator Or Baseline | Simurosertib (TAK-931): <0.3 nM; XL413: 3.4 nM |
| Quantified Difference | Target is ~4.3-fold less potent than Simurosertib; ~2.6-fold more potent than XL413 |
| Conditions | In vitro kinase assay with recombinant Cdc7/DBF4 enzyme |
Why This Matters
Enables selection of an inhibitor with precisely calibrated potency, avoiding the saturating target coverage of sub-nanomolar agents or the weaker engagement of higher-nanomolar alternatives.
